molecular formula C6H12ClNO B2874780 1-Aminospiro[2.3]hexan-5-ol hydrochloride CAS No. 2126177-25-9

1-Aminospiro[2.3]hexan-5-ol hydrochloride

Cat. No.: B2874780
CAS No.: 2126177-25-9
M. Wt: 149.62
InChI Key: NDQGBGHWUCVMJS-UHFFFAOYSA-N
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Description

1-Aminospiro[2.3]hexan-5-ol hydrochloride is an organic compound with the molecular formula C6H12ClNO and a molecular weight of 149.62 g/mol . This compound is characterized by its unique spirocyclic structure, which consists of a six-membered ring fused to a three-membered ring, with an amino group and a hydroxyl group attached to the six-membered ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry .

Scientific Research Applications

1-Aminospiro[2.3]hexan-5-ol hydrochloride has a wide range of applications in scientific research, including:

Safety and Hazards

The compound has several hazard statements including H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Preparation Methods

The synthesis of 1-Aminospiro[2.3]hexan-5-ol hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as cyclohexanone and ammonia.

    Reaction Conditions: The key step involves the formation of the spirocyclic structure through a cyclization reaction. This can be achieved by treating cyclohexanone with ammonia under acidic conditions to form the spirocyclic intermediate.

    Hydroxylation: The intermediate is then subjected to hydroxylation using reagents such as hydrogen peroxide or osmium tetroxide to introduce the hydroxyl group at the desired position.

    Formation of Hydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of large-scale reactors and continuous flow processes to ensure consistent production .

Chemical Reactions Analysis

1-Aminospiro[2.3]hexan-5-ol hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents such as ethanol or dichloromethane, and controlled temperatures to ensure selective and efficient transformations .

Mechanism of Action

The mechanism of action of 1-Aminospiro[2.3]hexan-5-ol hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow the compound to form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. This can lead to inhibition or activation of specific biological processes, depending on the nature of the target and the context of the interaction .

Comparison with Similar Compounds

1-Aminospiro[2.3]hexan-5-ol hydrochloride can be compared with other spirocyclic compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which confer unique reactivity and versatility in various applications .

Properties

IUPAC Name

2-aminospiro[2.3]hexan-5-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c7-5-3-6(5)1-4(8)2-6;/h4-5,8H,1-3,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDQGBGHWUCVMJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC2N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2126177-25-9
Record name 1-aminospiro[2.3]hexan-5-ol hydrochloride
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